Methyl 3-(bromomethyl)thiophene-2-carboxylate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of methyl 3-(bromomethyl)thiophene-2-carboxylate follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The primary IUPAC name is methyl 3-(bromomethyl)-2-thiophenecarboxylate, which accurately describes the molecular structure by identifying the thiophene ring as the parent system, the bromomethyl substituent at position 3, and the methyl ester functionality at position 2. Alternative systematic naming conventions include 3-bromomethyl-thiophene-2-carboxylic acid methyl ester, which emphasizes the carboxylic acid derivative nature of the compound.
The naming convention reflects the specific substitution pattern where the thiophene ring serves as the core heterocyclic system. The numbering system begins with the sulfur atom as position 1, making the carboxylate group occupy position 2 and the bromomethyl substituent position 3. This systematic approach ensures unambiguous identification of the compound structure and facilitates clear communication within the scientific community.
Additional accepted nomenclature variations include 2-thiophenecarboxylic acid, 3-(bromomethyl)-, methyl ester, which follows a more traditional organic chemistry naming approach. The systematic name methyl 3-(bromomethyl)-2-thenoate represents another acceptable variation that incorporates the common name "thenoate" for thiophene carboxylate derivatives. These various naming conventions demonstrate the flexibility within systematic nomenclature while maintaining structural accuracy and clarity.
Molecular Formula and Weight Analysis
The molecular formula C7H7BrO2S precisely defines the atomic composition of this compound, indicating seven carbon atoms, seven hydrogen atoms, one bromine atom, two oxygen atoms, and one sulfur atom. The molecular weight has been determined to be 235.10 grams per mole, representing a relatively compact organic molecule with significant halogen content. This molecular weight calculation accounts for the contributions of all constituent atoms, with bromine representing the heaviest single atomic component at approximately 34 percent of the total molecular mass.
The molecular formula analysis reveals important structural insights regarding the compound's composition. The carbon-to-hydrogen ratio of 1:1 indicates a relatively unsaturated molecular framework, consistent with the presence of the aromatic thiophene ring system and the carbonyl functionality. The presence of two oxygen atoms specifically corresponds to the methyl ester group, while the single sulfur atom is incorporated within the thiophene heterocycle.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C7H7BrO2S |
| Molecular Weight | 235.10 g/mol |
| Carbon Content | 7 atoms |
| Hydrogen Content | 7 atoms |
| Bromine Content | 1 atom |
| Oxygen Content | 2 atoms |
| Sulfur Content | 1 atom |
The atomic mass distribution within the molecule demonstrates bromine as the dominant contributor to molecular weight, followed by the carbon framework and the sulfur heteroatom. This composition directly influences the compound's physical properties, including density, solubility characteristics, and spectroscopic behavior. The relatively high molecular weight for a seven-carbon compound primarily results from the incorporation of the heavy bromine substituent, which significantly affects the compound's chemical reactivity and biological activity profiles.
CAS Registry Numbers and Alternative Identifiers
The Chemical Abstracts Service registry number for this compound is 59961-15-8, which serves as the primary international identifier for this compound. This unique numerical identifier ensures unambiguous chemical identification across databases, literature, and commercial sources worldwide. The CAS number system provides essential traceability for regulatory, safety, and research applications, making it indispensable for chemical commerce and scientific communication.
Additional chemical identifiers include the MDL number MFCD08689596, which represents another widely recognized database identifier used in chemical inventory systems. The InChI (International Chemical Identifier) string 1S/C7H7BrO2S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,4H2,1H3 provides a standardized textual representation of the molecular structure that enables computational processing and database searching. The corresponding InChI Key INQCGTXAYKWHGH-UHFFFAOYSA-N offers a shortened, hash-based identifier derived from the full InChI string.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 59961-15-8 |
| MDL Number | MFCD08689596 |
| InChI String | 1S/C7H7BrO2S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,4H2,1H3 |
| InChI Key | INQCGTXAYKWHGH-UHFFFAOYSA-N |
| SMILES Notation | O=C(C1=C(CBr)C=CS1)OC |
The SMILES (Simplified Molecular Input Line Entry System) notation O=C(C1=C(CBr)C=CS1)OC represents a linear textual description of the molecular structure that facilitates computer processing and chemical database operations. These various identifier systems work complementarily to ensure comprehensive chemical identification across different platforms, databases, and applications. The systematic organization of these identifiers supports efficient chemical information management and enables seamless integration between different chemical databases and software systems.
Crystallographic Data and Conformational Isomerism
Crystallographic analysis of this compound reveals important structural features that influence its chemical behavior and physical properties. While specific single-crystal X-ray diffraction data for this exact compound are limited in the available literature, related thiophene carboxylate derivatives provide valuable insights into the expected crystallographic characteristics. The molecular geometry typically exhibits planarity within the thiophene ring system, with the carboxylate and bromomethyl substituents adopting specific conformational arrangements that minimize steric interactions.
The crystallographic analysis of related compounds, such as methyl-3-aminothiophene-2-carboxylate, demonstrates that thiophene carboxylate derivatives often crystallize in specific space groups that accommodate intermolecular hydrogen bonding and π-π stacking interactions. These structural studies reveal that the thiophene ring maintains its aromatic character, with carbon-sulfur bond lengths typically ranging from 1.7113 to 1.7395 Ångströms and carbon-nitrogen bond lengths between 1.347 and 1.354 Ångströms. The carbonyl group of the carboxylate ester typically exhibits bond lengths around 1.219 to 1.226 Ångströms, consistent with partial double-bond character.
Conformational analysis indicates that the bromomethyl substituent can adopt multiple rotational orientations relative to the thiophene plane, creating potential conformational isomers. The energy barriers between these conformations depend on steric interactions between the bromine atom and neighboring substituents, as well as electronic effects from the thiophene π-system. Computational studies on similar compounds suggest that the most stable conformation typically positions the bromomethyl group to minimize steric clashes while maintaining favorable electronic interactions.
| Structural Parameter | Typical Range |
|---|---|
| Carbon-Sulfur Bond Length | 1.711-1.740 Å |
| Carbon-Oxygen Bond Length (C=O) | 1.219-1.226 Å |
| Carbon-Oxygen Bond Length (C-O) | 1.344-1.446 Å |
| Thiophene Ring Planarity | <0.05 Å deviation |
The crystal packing arrangements of thiophene carboxylate derivatives typically involve multiple intermolecular interactions, including weak hydrogen bonding, halogen bonding from the bromine substituent, and van der Waals interactions. These crystallographic features directly influence the compound's solubility, melting point, and other physical properties that are important for practical applications and further chemical transformations.
Comparative Analysis of Thiophene Carboxylate Derivatives
Comparative structural analysis of this compound with related thiophene carboxylate derivatives reveals important structure-activity relationships and substitution effects. Methyl 3-bromothiophene-2-carboxylate, which lacks the methylene bridge between the bromine and thiophene ring, exhibits different reactivity patterns and physical properties. The direct attachment of bromine to the thiophene ring in this related compound results in stronger electron-withdrawing effects and altered regioselectivity in chemical reactions.
Methyl 5-bromothiophene-2-carboxylate represents another important comparative compound where the bromine substituent occupies the 5-position rather than the 3-position. This positional isomer demonstrates significantly different electronic properties due to the altered relationship between the electron-withdrawing carboxylate group and the bromine substituent. The 5-bromo derivative typically exhibits different melting points, with literature values ranging from 60.0 to 64.0 degrees Celsius, and distinct spectroscopic characteristics.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| This compound | C7H7BrO2S | 235.10 | 59961-15-8 |
| Methyl 3-bromothiophene-2-carboxylate | C6H5BrO2S | 221.07 | 26137-08-6 |
| Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | 221.07 | 62224-19-5 |
| Methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate | C11H15BrO2S | 291.21 | 1361386-46-0 |
The introduction of additional substituents, as seen in methyl 3-(bromomethyl)-5-tert-butylthiophene-2-carboxylate, demonstrates how steric effects can further modify the compound's properties. This derivative, with a molecular weight of 291.21 grams per mole, shows how bulky substituents can influence conformational preferences and intermolecular interactions. The tert-butyl group introduction creates significant steric hindrance that affects both chemical reactivity and crystallographic behavior.
Electronic effects play a crucial role in determining the relative stability and reactivity of these thiophene carboxylate derivatives. The bromomethyl substituent in the target compound provides a balance between electronic withdrawal and steric accessibility that makes it particularly useful for further synthetic transformations. Compared to direct halogen substitution on the thiophene ring, the bromomethyl group offers enhanced reactivity for nucleophilic substitution reactions while maintaining the electronic properties of the thiophene system.
Properties
IUPAC Name |
methyl 3-(bromomethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQCGTXAYKWHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441455 | |
| Record name | Methyl 3-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59961-15-8 | |
| Record name | Methyl 3-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59961-15-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of Methyl Thiophene-2-carboxylate Derivatives
A common and effective method involves the bromination of methyl thiophene-2-carboxylate using N-bromosuccinimide (NBS) as the brominating agent. The reaction proceeds via a radical mechanism, often initiated by radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert organic solvent like dichloromethane or carbon tetrachloride under reflux or controlled temperature conditions.
-
- Reagents: N-bromosuccinimide (NBS), radical initiator (benzoyl peroxide or AIBN)
- Solvent: Dichloromethane or carbon tetrachloride
- Temperature: Reflux or 40–60 °C
- Time: Several hours (typically 3–6 hours)
Mechanism: The radical initiator generates bromine radicals from NBS, which abstract a hydrogen atom from the methyl group at the 3-position, forming a bromomethyl substituent.
Selectivity: The reaction is selective for the methyl group adjacent to the thiophene ring, minimizing side reactions on the aromatic ring or ester group.
Alternative Synthetic Routes
Grignard Reaction Followed by Carbonylation:
Starting from 3-bromomethylthiophene, a Grignard reagent can be formed at the 2-position, which upon carbonation with carbon dioxide or treatment with dimethyl carbonate yields the methyl carboxylate group at the 2-position. This method allows for regioselective functionalization but requires careful control of reaction conditions to avoid side reactions.Palladium-Catalyzed Carbonylation:
A palladium-catalyzed carbonylation under carbon monoxide pressure in the presence of methanol or ethanol can convert 3-bromomethylthiophene derivatives into the corresponding methyl esters. This method is efficient but requires specialized equipment for handling CO gas.
Industrial Scale Considerations
Industrial synthesis often employs the NBS bromination method due to its simplicity and scalability. The process includes:
- Use of large-scale reactors with controlled temperature and stirring.
- Purification steps such as recrystallization or column chromatography to achieve high purity.
- Optimization of reagent stoichiometry to maximize yield and minimize by-products.
- Data Table: Typical Reaction Conditions and Yields
| Method | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| NBS Bromination | NBS, benzoyl peroxide, reflux | Dichloromethane | Reflux (~40°C) | 65–80 | Radical bromination at 3-position |
| Grignard Carbonylation | 3-bromomethylthiophene, Mg, CO2 or DMC | Ether or THF | 0–25°C | 50–70 | Requires inert atmosphere |
| Pd-Catalyzed Carbonylation | Pd catalyst, CO, MeOH or EtOH | Alcohol solvent | 50–80°C | 60–75 | Requires CO handling |
Selectivity and Yield: The NBS bromination method is widely reported as the most straightforward and selective approach for introducing the bromomethyl group at the 3-position of methyl thiophene-2-carboxylate, with yields typically ranging from 65% to 80% under optimized conditions.
Reaction Mechanism: Radical initiation by benzoyl peroxide or AIBN is crucial for efficient bromination. The reaction proceeds via hydrogen abstraction from the methyl group, followed by bromine radical recombination.
Purification: Post-reaction purification often involves aqueous workup to remove succinimide by-products, followed by organic solvent extraction and recrystallization or chromatography to isolate the pure product.
Alternative Methods: Grignard and palladium-catalyzed carbonylation routes provide alternative synthetic pathways, especially when starting from different thiophene precursors, but are less commonly used due to complexity and cost.
The preparation of methyl 3-(bromomethyl)thiophene-2-carboxylate is most efficiently achieved via radical bromination of methyl thiophene-2-carboxylate using N-bromosuccinimide under reflux conditions in an organic solvent. This method offers good regioselectivity, moderate to high yields, and scalability for industrial production. Alternative methods involving Grignard reagents and palladium-catalyzed carbonylation exist but are less prevalent due to operational complexity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(bromomethyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Methyl 3-(hydroxymethyl)thiophene-2-carboxylate.
Scientific Research Applications
Chemical Synthesis
Methyl 3-(bromomethyl)thiophene-2-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Synthetic Routes :
- It can undergo nucleophilic substitution reactions where the bromine atom can be replaced by other functional groups.
- This compound can also participate in oxidation and reduction reactions, leading to the formation of sulfoxides or thiols, respectively .
Research has demonstrated that this compound exhibits promising biological activities, including:
- Antimicrobial Properties : Studies indicate effective inhibition against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 20 µg/mL.
- Anticancer Activity : In vitro studies have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values between 5 to 15 µM .
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | 10 - 20 µg/mL | |
| Anticancer | MCF-7 (breast cancer) | 5 - 15 µM | |
| A549 (lung cancer) | 5 - 15 µM |
Case Study 1: Anticancer Activity
A study published in MDPI evaluated the effects of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that the compound significantly inhibited bacterial growth, suggesting its utility in developing new antimicrobial therapies .
Industrial Applications
In addition to its research applications, this compound is explored for its potential use in industrial applications:
Mechanism of Action
The mechanism of action of Methyl 3-(bromomethyl)thiophene-2-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of compounds that can interact with biological targets, such as enzymes and receptors, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 3-(bromomethyl)thiophene-2-carboxylate with analogous thiophene and benzene derivatives, focusing on substituent effects, synthesis methodologies, and functional outcomes.
Substituent Position and Reactivity
Methyl 5-(Bromomethyl)-3-((Ethoxycarbonyl)Amino)Thiophene-2-Carboxylate (4)
- Structure: Bromomethyl at position 5, ethoxycarbonylamino (-NHCOOEt) at position 3.
- Synthesis : Generated via reduction of aldehyde intermediates followed by bromide substitution using CBr4 and PPh3 .
- Reactivity : The ethoxycarbonyl group enhances stability under basic conditions compared to tert-butoxycarbonyl (BOC), enabling milder reaction conditions .
- Comparison : Unlike the target compound, the bromomethyl group at position 5 may alter regioselectivity in subsequent reactions.
Methyl 3-Amino-5-Bromothiophene-2-Carboxylate
- Structure: Bromo (-Br) at position 5, amino (-NH2) at position 3.
- Synthesis : Direct bromination or coupling reactions.
- Reactivity: The bromo substituent facilitates Suzuki cross-coupling, whereas the amino group enables diazotization or amidation .
- Comparison : The absence of a bromomethyl group limits its utility in alkylation reactions but enhances electrophilic aromatic substitution.
Functional Group Variations
Methyl 3-[(4-Ethoxybenzoyl)Amino]Thiophene-2-Carboxylate
- Structure : 4-Ethoxybenzamido substituent at position 3.
- Synthesis: Condensation of 4-ethoxybenzoyl chloride with aminothiophene derivatives.
- Applications : Used in kinase inhibitor development; the bulky benzamido group may sterically hinder reactions .
- Comparison : The bromomethyl group in the target compound offers greater versatility in functionalization compared to rigid aromatic substituents.
Methyl 5-(Bromomethyl)-2-Chlorobenzoate (4m)
- Structure : Bromomethyl on a benzene ring with a chloro substituent.
- Synthesis : Nucleophilic substitution using methyl 5-(bromomethyl)-2-chlorobenzoate .
- Reactivity : Benzene derivatives generally exhibit lower reactivity in electrophilic substitutions compared to thiophenes due to reduced ring aromaticity.
Methyl 3-(2-Nitrophenyl)Thiophene-2-Carboxylate (3)
- Structure : 2-Nitrophenyl substituent at position 3.
- Biological Relevance: Demonstrates moderate inhibition of eicosanoid biosynthesis and antimalarial activity .
- Comparison : The bromomethyl group in the target compound may enhance bioavailability or target binding through alkylation.
Methyl 2-[(3-Carboxy-1-Oxopropyl)Amino]Tetrahydrobenzo[b]Thiophene-3-Carboxylate (Compound 12)
Data Tables
Table 1: Key Physicochemical Properties of Selected Compounds
Research Findings and Implications
- Reactivity Trends : Bromomethyl-substituted thiophenes exhibit higher reactivity in SN2 reactions compared to bromo- or nitro-substituted analogs, enabling efficient alkylation in drug synthesis .
- Stability Considerations : Ethoxycarbonyl protective groups (e.g., in Compound 4) improve stability under basic conditions, a feature absent in the target compound, which may require optimized handling .
Biological Activity
Methyl 3-(bromomethyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biochemical pathways, and biological effects, particularly focusing on its antibacterial and antioxidant properties.
Chemical Structure and Synthesis
This compound is characterized by a bromomethyl group at the third position and a carboxylate ester group at the second position of the thiophene ring. This structural configuration allows it to participate in various chemical reactions, making it a valuable precursor for synthesizing more complex organic molecules, including pharmaceuticals.
The compound is synthesized through several methods, often involving the bromination of thiophene derivatives followed by esterification processes. One notable synthetic route includes the displacement reaction with sodium thiophene-3-thiolate, leading to thioether intermediates that can be further transformed into bisthienothiepinones, which exhibit notable biological activities .
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound and related compounds. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Inhibition Zone (mm) | Activity Index (%) | Bacterial Strain |
|---|---|---|---|
| 7a | 20 | 86.9 | P. aeruginosa |
| 7b | 20 | 83.3 | S. aureus |
| 5b | 18 | 70.8 | B. subtilis |
| Control (Ampicillin) | 25 | - | Various |
The results indicate that derivatives of this compound display higher activity against Gram-positive bacteria compared to Gram-negative strains . The presence of substituents such as methoxy groups significantly enhances antibacterial efficacy, likely due to increased hydrophilicity and improved interaction with bacterial cell membranes.
Antioxidant Activity
In addition to its antibacterial properties, this compound exhibits antioxidant activity. The antioxidant potential is attributed to the electron-donating properties of functional groups attached to the thiophene ring, which enhance its ability to scavenge free radicals.
Table 2: Antioxidant Activity Comparison
| Compound | Antioxidant Activity (%) |
|---|---|
| 7a | High |
| 3b | Moderate |
| 5b | Low |
Compounds with amino substitutions showed greater antioxidant activity compared to those with hydroxyl or methyl groups. This suggests that structural modifications can significantly influence the biological properties of thiophene derivatives .
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
A study evaluated various thiophene derivatives for their antibacterial activities against E. coli, P. aeruginosa, S. aureus, and B. subtilis. The findings indicated that compounds derived from this compound exhibited substantial inhibition zones, particularly against S. aureus and P. aeruginosa . -
Antioxidant Mechanism Investigation :
Another research focused on understanding the mechanism behind the antioxidant activity of thiophene derivatives. It was found that the presence of amino groups enhances resonance stabilization, allowing for effective radical trapping .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-(bromomethyl)thiophene-2-carboxylate, and how can purity be ensured?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromomethyl groups can be introduced using brominating agents like (N-bromosuccinimide) under controlled conditions. Purification often involves reverse-phase HPLC with gradient elution (e.g., MeCN:H₂O gradients) to isolate high-purity products . Key considerations include inert atmosphere (N₂/Ar), stoichiometric ratios (1.2 equivalents of reagents), and solvent selection (e.g., dry CH₂Cl₂ for anhydrous conditions) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for the bromomethyl (-CH₂Br) group (~δ 4.3–4.5 ppm for ¹H; ~δ 30–35 ppm for ¹³C) and ester carbonyl (~δ 165–170 ppm) .
- IR Spectroscopy : Identify C=O (ester, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .
- Melting Point : Confirm crystalline purity (e.g., 129–130°C for structurally related brominated thiophenes) .
- LC-MS/HRMS : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized for functionalizing the bromomethyl group?
- Methodology :
- Catalysis : Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like BINAP for cross-coupling reactions, as demonstrated in palladium-catalyzed arylations (81% yield) .
- Microwave Assistance : Accelerate reaction kinetics (e.g., 130°C in inert atmosphere) to reduce side reactions .
- Stoichiometry : Adjust reagent ratios (e.g., 1.2 equivalents of succinic anhydride for acylation) to minimize unreacted intermediates .
Q. How to resolve contradictions in analytical data, such as variable melting points or NMR shifts?
- Troubleshooting :
- Polymorphism : Recrystallize from different solvents (e.g., MeOH vs. EtOAc) to isolate stable crystalline forms .
- Impurity Profiling : Use TLC or HPLC to detect byproducts (e.g., debrominated derivatives) and adjust purification protocols .
- Deuterated Solvents : Ensure consistent NMR conditions (e.g., CDCl₃ vs. DMSO-d₆) to avoid solvent-induced shifts .
Q. What strategies enable selective functionalization at the bromomethyl site?
- Approaches :
- Nucleophilic Substitution : React with amines or thiols in polar aprotic solvents (DMF, DMSO) .
- Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to install aryl/heteroaryl groups .
- Radical Pathways : Use light/initiators (e.g., AIBN) for C-Br bond activation in tandem reactions .
Q. How can computational modeling predict reactivity or regioselectivity?
- Methods :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide SAR (structure-activity relationship) studies .
Q. What protocols evaluate the compound’s biological activity and mechanism?
- Assays :
- Antibacterial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains .
- Enzyme Inhibition : Kinase or protease inhibition studies using fluorescence-based assays .
- Cytotoxicity : MTT assays on mammalian cell lines to assess therapeutic index .
Q. How does the compound’s stability vary under storage or reaction conditions?
- Stability Profile :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
